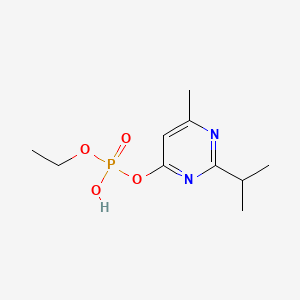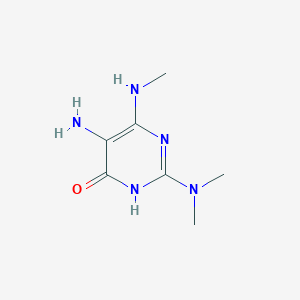
Ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate is a chemical compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate typically involves the reaction of 6-methyl-2-(propan-2-yl)pyrimidin-4-ol with ethyl phosphorodichloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-ethyl O-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate: This compound has a similar structure but contains a phosphorothioate group instead of a phosphate group.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound has a phenylamino group attached to the pyrimidine ring.
Uniqueness
Ethyl 6-methyl-2-(propan-2-yl)pyrimidin-4-yl hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 34144-79-1 | |
Formule moléculaire |
C10H17N2O4P |
Poids moléculaire |
260.23 g/mol |
Nom IUPAC |
ethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O4P/c1-5-15-17(13,14)16-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3,(H,13,14) |
Clé InChI |
YBQSUZWYYMESQO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)OC1=NC(=NC(=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
